Stannous methanesulfonate

Catalog No.
S3317543
CAS No.
53408-94-9
M.F
C2H6O6S2Sn
M. Wt
308.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stannous methanesulfonate

CAS Number

53408-94-9

Product Name

Stannous methanesulfonate

IUPAC Name

methanesulfonate;tin(2+)

Molecular Formula

C2H6O6S2Sn

Molecular Weight

308.9 g/mol

InChI

InChI=1S/2CH4O3S.Sn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2

InChI Key

JALQQBGHJJURDQ-UHFFFAOYSA-L

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2]

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2]

The exact mass of the compound Methanesulfonic acid, tin(2+) salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stannous methanesulfonate (CAS 53408-94-9) is a highly soluble, non-oxidizing organotin(II) salt primarily utilized as a premium electrolyte in advanced surface finishing and electronics manufacturing. Supplied commercially as a dense, concentrated aqueous solution (typically ≥300 g/L Sn²⁺), it serves as the foundational precursor for methanesulfonic acid (MSA)-based electroplating systems. By providing a stable, halide-free, and highly conductive matrix, this compound has become the industry standard for depositing pure tin and tin-alloy coatings, offering critical advantages in processability, bath stability, and environmental compliance over legacy inorganic tin salts.

Generic substitution with traditional inorganic tin salts severely compromises both process efficiency and environmental compliance in high-throughput applications. Stannous sulfate (SnSO₄), the most common low-cost alternative, suffers from limited aqueous solubility and is highly susceptible to the oxidation of Sn²⁺ to Sn⁴⁺, leading to rapid accumulation of insoluble tin oxide sludge that necessitates frequent bath maintenance and causes nodular plating defects [1]. Conversely, stannous fluoroborate provides high solubility but introduces highly toxic, heavily regulated fluoride and boron compounds into wastewater streams, requiring expensive specialized effluent treatment[2]. Stannous chloride is similarly disqualified for electronics applications due to the corrosive nature of chloride ions. Stannous methanesulfonate uniquely circumvents these failures by combining ultra-high solubility, inherent resistance to Sn²⁺ oxidation, and a biodegradable, halide-free anion.

High-Speed Plating Capability via Superior Precursor Solubility

Stannous methanesulfonate enables significantly higher active metal concentrations than traditional sulfate salts. While stannous sulfate reaches saturation at approximately 330 g/L (yielding only ~180 g/L of active Sn²⁺), stannous methanesulfonate is commercially supplied and highly stable at concentrations exceeding 300 g/L of pure Sn²⁺ (density ~1.56 g/cm³ at 20°C). This ultra-high solubility supports the elevated limiting current densities required for high-speed, continuous reel-to-reel plating without depleting the cathodic diffusion layer or causing deposit burning[1].

Evidence DimensionMaximum stable active tin (Sn²⁺) concentration in aqueous solution
Target Compound Data>300 g/L Sn²⁺ (Stannous methanesulfonate)
Comparator Or Baseline~180 g/L Sn²⁺ (Stannous sulfate saturation limit)
Quantified Difference>66% increase in available active tin concentration
ConditionsAqueous solution at 20°C

Allows industrial buyers to run continuous electroplating lines at significantly higher speeds and current densities, drastically increasing manufacturing throughput.

Suppression of Sn²⁺ Oxidation and Sludge Formation

A critical failure mode in tin electroplating is the spontaneous oxidation of active Sn²⁺ to Sn⁴⁺, which precipitates as insoluble hydrated tin oxide (sludge). Methanesulfonic acid (MSA) acts as a non-oxidizing matrix for stannous methanesulfonate, dramatically reducing the oxidation rate compared to phenolsulfonic acid (PSA) or sulfuric acid baths. This inherent stability minimizes the consumption of the tin precursor to parasitic oxidation and drastically reduces the downtime associated with filtering out stannic sludge [1].

Evidence DimensionPropensity for Sn²⁺ to Sn⁴⁺ oxidation and subsequent sludge precipitation
Target Compound DataHigh oxidation resistance (Non-oxidizing MSA matrix)
Comparator Or BaselineHigh oxidation rate and sludge formation (Sulfate/PSA matrix)
Quantified DifferenceSignificant reduction in SnO₂ sludge generation and precursor loss
ConditionsContinuous electroplating bath operation under ambient oxygen exposure

Reduces chemical waste, prevents sludge-induced nodular defects on plated components, and lowers maintenance downtime for bath filtration.

Enhanced Cathodic Polarization for Fine-Grained Deposition

In advanced electronics, smooth, fine-grained tin deposits are required to ensure solderability and prevent whisker growth. Electrochemical impedance spectroscopy demonstrates that stannous methanesulfonate, when combined with standard organic additives (e.g., TX-100), effectively suppresses the hydrogen evolution reaction (HER). In controlled studies, the limiting diffusion current density of Sn²⁺ was reduced from 0.038 A/cm² in a baseline bath to 0.019 A/cm² with additives, confirming a substantial increase in crystallization overpotential and charge transfer resistance, which directly translates to finer grain formation [1].

Evidence DimensionLimiting diffusion current density of Sn²⁺ (indicator of HER suppression and nucleation rate)
Target Compound Data~0.019 A/cm² (Stannous methanesulfonate with composite additives)
Comparator Or Baseline0.038 A/cm² (Baseline bath without additives)
Quantified Difference50% reduction in limiting diffusion current density
ConditionsCathodic polarization measurement during tin electrodeposition

Ensures the precise control of tin film growth required for high-reliability electronic components and fine-pitch printed circuit boards.

Elimination of Toxic Effluents in Wastewater Treatment

For decades, stannous fluoroborate was the standard for high-speed tin plating due to its high solubility. However, it generates highly toxic effluent heavily restricted by environmental agencies. Stannous methanesulfonate provides equivalent or superior electrochemical performance while utilizing a completely biodegradable, halogen-free, and boron-free methanesulfonate anion. This allows facilities to eliminate the specialized, high-cost precipitation protocols required for fluoride and boron remediation [1].

Evidence DimensionPresence of regulated toxic anions in spent electrolyte
Target Compound Data0% Fluoride / 0% Boron / Biodegradable anion (Stannous methanesulfonate)
Comparator Or BaselineHigh concentrations of regulated Fluoride and Boron (Stannous fluoroborate)
Quantified Difference100% elimination of restricted fluoroborate species
ConditionsIndustrial effluent discharge and waste management

Drastically lowers environmental compliance costs and liability by removing highly regulated toxic chemicals from the facility.

High-Speed Reel-to-Reel Electroplating

Because stannous methanesulfonate supports active tin concentrations exceeding 300 g/L without precipitating, it is the optimal precursor for continuous reel-to-reel plating of lead frames and connectors. The high solubility permits the use of elevated current densities, maximizing manufacturing throughput while preventing deposit burning [1].

Halogen-Free Printed Circuit Board (PCB) Surface Finishing

In fine-pitch PCB manufacturing, corrosive halides and nodular defects cannot be tolerated. The halide-free nature of the methanesulfonate anion, combined with its ability to suppress Sn²⁺ oxidation and sludge formation, ensures a pristine, defect-free matte tin finish essential for high-reliability electronics [2].

Eco-Friendly Lead-Free Solder Bumping

As environmental regulations phase out toxic fluoroborates and lead-based chemistries, stannous methanesulfonate serves as the direct drop-in replacement for stannous fluoroborate. It provides equivalent or superior electrochemical performance while eliminating the need for specialized fluoride and boron wastewater remediation [3].

Physical Description

Liquid

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

53408-94-9

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Methanesulfonic acid, tin(2+) salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-19-2023

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